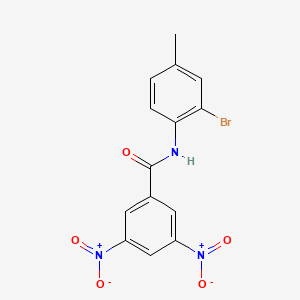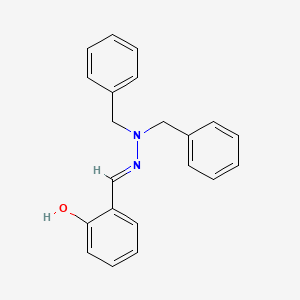![molecular formula C20H11NO3S B6082158 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide, also known as TPCA-1, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. TPCA-1 has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide inhibits the activity of the transcription factor NF-κB by binding to the kinase IKK-β, which is responsible for the activation of NF-κB. This compound prevents the phosphorylation of the inhibitor IκBα, which leads to the degradation of IκBα and subsequent activation of NF-κB. By inhibiting the activity of IKK-β, this compound prevents the activation of NF-κB and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of NF-κB. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and has been shown to have a high degree of selectivity for IKK-β. However, this compound has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide. One area of research is the development of more potent and selective inhibitors of IKK-β. Another area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. In addition, this compound has shown promising results in the treatment of various diseases, and further studies are needed to evaluate its potential therapeutic applications in humans. Finally, this compound has been shown to have some off-target effects, and further studies are needed to evaluate its selectivity and specificity for IKK-β.
Métodos De Síntesis
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitrobenzaldehyde with 2-acetylthiophene to form 2-(2-nitrophenyl)-3-acetylthiophene, which is then reduced to 2-(2-aminophenyl)-3-acetylthiophene. The final step involves the reaction of 2-(2-aminophenyl)-3-acetylthiophene with propargyl bromide to form this compound.
Aplicaciones Científicas De Investigación
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by this compound has been shown to reduce inflammation and improve the outcomes of various diseases.
Propiedades
IUPAC Name |
N-(4-oxothieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO3S/c22-17(11-10-13-6-2-1-3-7-13)21-19-18-15(12-25-19)14-8-4-5-9-16(14)24-20(18)23/h1-9,12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKZTENSXMZMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)


![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6082190.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6082197.png)